molecular formula C22H22N4 B14997880 N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B14997880
M. Wt: 342.4 g/mol
InChI Key: RNEILKFUJGIGDZ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine typically involves the condensation of 2,6-dimethylaniline with 5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and imidazo[1,2-a]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anticancer properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.

Uniqueness

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for therapeutic research.

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5,7-dimethyl-2-phenylimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C22H22N4/c1-14-9-8-10-15(2)19(14)24-21-20(18-11-6-5-7-12-18)25-22-23-16(3)13-17(4)26(21)22/h5-13,24H,1-4H3

InChI Key

RNEILKFUJGIGDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=CC=C4

Origin of Product

United States

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